

ATTO 594: A Technical Guide for Super-Resolution Microscopy

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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For Researchers, Scientists, and Drug Development Professionals

ATTO 594, a novel fluorescent label belonging to the class of rhodamine dyes, has emerged as a powerful tool in advanced fluorescence imaging, particularly in the realm of super-resolution microscopy.^{[1][2]} Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for techniques that push the boundaries of optical resolution, such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (dSTORM).^{[3][4][5]} This technical guide provides an in-depth overview of **ATTO 594**, its properties, experimental protocols, and its application in super-resolution imaging.

Core Photophysical and Chemical Properties

ATTO 594 is characterized by its bright red fluorescence, excellent water solubility, and high thermal and photostability.^{[1][2]} These features contribute to its robust performance in a wide range of biological imaging applications, from single-molecule detection to flow cytometry.^{[1][4]} Upon conjugation to a biomolecule, **ATTO 594** carries a net electrical charge of -1.^{[1][2]}

Quantitative Data Summary

The key photophysical parameters of **ATTO 594** are summarized in the table below for easy reference and comparison.

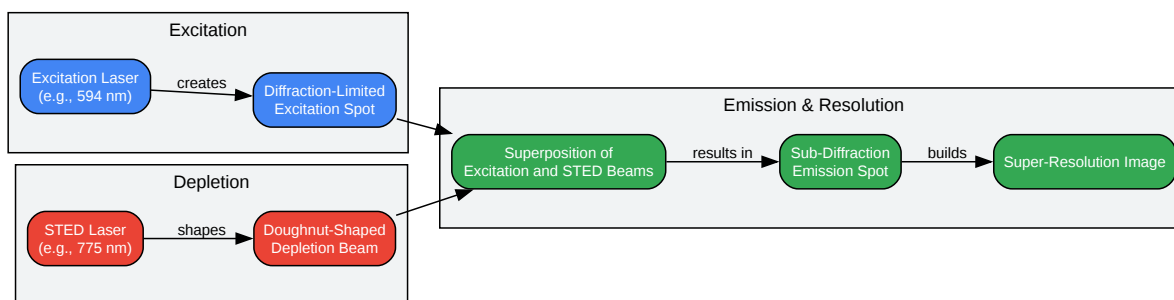
Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	601-603 nm	[1][4][6][7]
Maximum Emission Wavelength (λ_{em})	626-627 nm	[1][4][5][6]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][2][6]
Fluorescence Quantum Yield (Φ_f)	0.85 (85%)	[1][2][4][6]
Fluorescence Lifetime (τ_{fl})	3.5 - 3.9 ns	[1][2][4][6]
Molecular Weight (Carboxy)	~1137 g/mol	[2][6]
Recommended Laser Line	594 nm	[3][6]

Super-Resolution Microscopy with ATTO 594

Super-resolution microscopy (SRM) techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.[8] **ATTO 594** is particularly well-suited for several SRM modalities due to its specific photophysical characteristics.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser beam.[9] This effectively narrows the point-spread function, allowing for sharper images. **ATTO 594** is an excellent dye for STED microscopy, often used with a 594 nm or 561 nm excitation laser and a 775 nm depletion laser.[9][10] Its high photostability is crucial to withstand the high laser powers used in STED imaging.[11]



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Principle of STED Microscopy.

PALM and STORM

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are techniques that rely on the sequential activation and localization of individual fluorophores. While **ATTO 594** is mentioned as suitable for these techniques, its primary strength lies in STED microscopy.^{[1][4][5]} For PALM/STORM, specific photoswitchable or photoactivatable properties of the fluorophore are essential, which are not the primary advertised features of **ATTO 594**, though its brightness and stability are beneficial for single-molecule localization.

Experimental Protocols

Precise and optimized protocols are critical for successful labeling and imaging. The following sections provide detailed methodologies for common applications of **ATTO 594**.

Antibody Labeling with **ATTO 594 NHS-Ester**

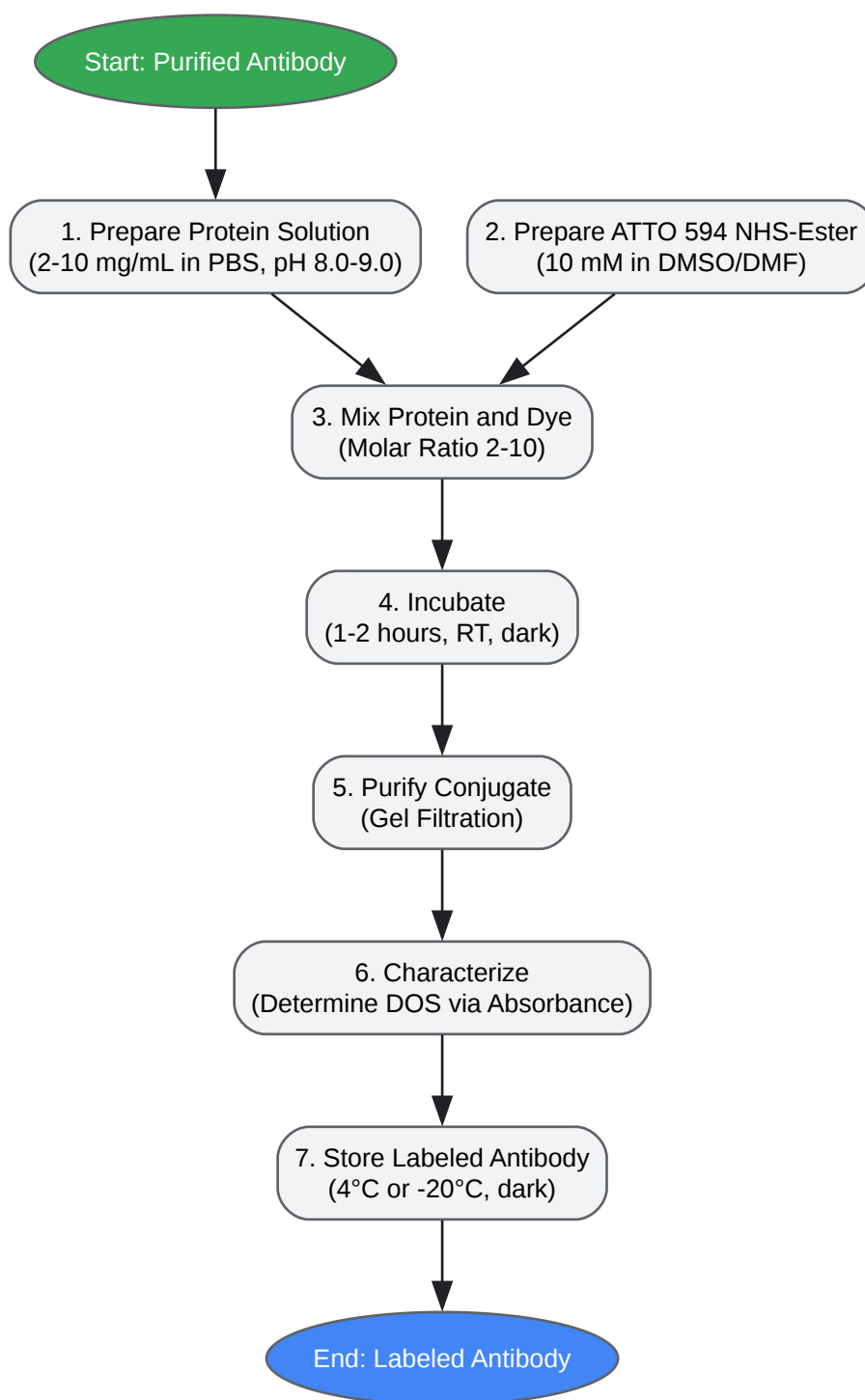
N-hydroxysuccinimidyl (NHS) esters are widely used to label proteins and antibodies by reacting with primary amines.^[3]

Materials:

- Antibody or protein of interest (2-10 mg/mL in amine-free buffer like PBS)[12][13]
- **ATTO 594** NHS-ester[3]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2][14]
- Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.0-9.0[3][12]
- Purification column (e.g., Sephadex G-25)[13][14]

Procedure:

- **Protein Preparation:** Ensure the protein solution is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris or glycine).[12][13] If necessary, dialyze the protein against 1X PBS, pH 7.2-7.4.[12] Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[3][12]
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 594** NHS-ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][12]
- **Conjugation Reaction:** Add the reactive dye solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 2 to 10.[3][13] A common starting point is a 6-8 molar excess of dye to antibody.[3][12]
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13][14]
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[13][14] The first colored band to elute is the conjugated protein.
- **Determination of Degree of Substitution (DOS):** The DOS, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~602 nm).[3]
- **Storage:** Store the labeled conjugate at 4°C, protected from light. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles.[2][13]



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Workflow for Antibody Labeling with **ATTO 594** NHS-Ester.

General Immunofluorescence Protocol for Fixed Cells

This protocol outlines a general procedure for staining fixed cells with **ATTO 594**-conjugated antibodies.

Materials:

- Cells cultured on coverslips
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS[15]
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[15][16]
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS[15][16]
- Primary Antibody (unlabeled)
- **ATTO 594**-conjugated Secondary Antibody
- Mounting Medium
- PBS

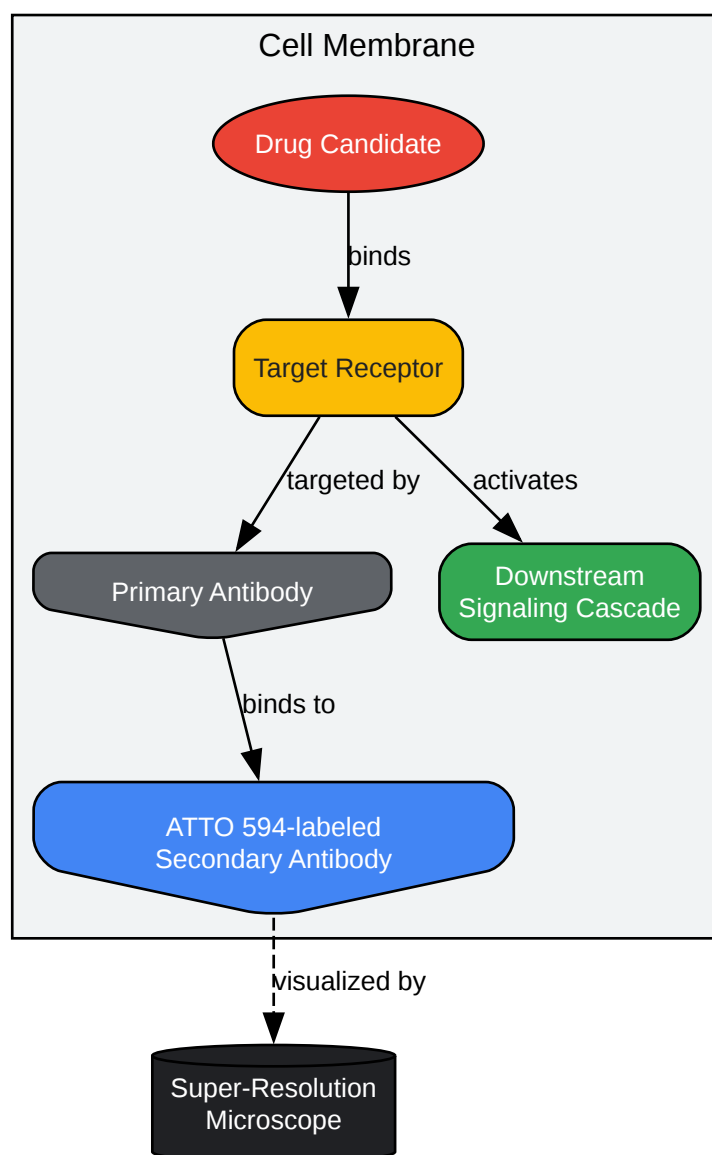
Procedure:

- Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.[15]
- Washing: Wash cells three times with PBS.[15][16]
- Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 5-15 minutes at room temperature.[15][16]
- Blocking: Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.[15]
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash cells three times with PBS.[15]

- Secondary Antibody Incubation: Dilute the **ATTO 594**-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[\[15\]](#)
- Final Washes: Wash cells three times with PBS, protected from light.[\[15\]](#)
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium. Seal the edges and store at 4°C in the dark until imaging.[\[15\]](#)

Application in Drug Development

In drug development, understanding the subcellular localization of a drug target or the morphological changes induced by a compound is crucial. Super-resolution microscopy, enabled by bright and stable fluorophores like **ATTO 594**, allows for the precise visualization of these processes at the nanoscale. For instance, researchers can label a target receptor on the cell surface with an **ATTO 594**-conjugated antibody to study its clustering, internalization, or interaction with other proteins in response to a drug candidate.



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Visualizing a Drug Target with **ATTO 594**.

Conclusion

ATTO 594 is a versatile and high-performing fluorescent dye that is exceptionally well-suited for super-resolution microscopy, particularly STED. Its superior brightness, photostability, and hydrophilicity ensure high-quality data in demanding imaging experiments.[1][3] By following well-defined labeling and staining protocols, researchers in both academic and industrial settings can leverage the power of **ATTO 594** to unravel complex biological processes at the nanoscale, accelerating scientific discovery and drug development.

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